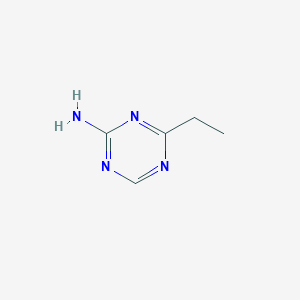

4-Ethyl-1,3,5-triazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of nitrogenous organic compounds . These compounds are known for their wide range of biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties . They are also used in the synthesis of high-energy materials due to their high heats of formation, better stability, and high nitrogen content .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often starts from readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), displacing the chlorine atoms sequentially by aryloxy, arylamino, or arylthio moieties . The use of microwave irradiation can reduce the synthesis time and increase the yield and purity .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is characterized by a 1,3,5-triazine ring, which is a type of nitrogenous organic compound . The structure of these compounds can be confirmed using various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .Chemical Reactions Analysis

1,3,5-Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions . For example, the chlorine atoms in cyanuric chloride can be replaced by other groups to give several variants of 1,3,5-triazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can vary widely depending on their specific structures. For example, some 1,3,5-triazine derivatives are known to have high melting points and large enthalpies of formation .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,3,5-Triazine derivatives, including 4-Ethyl-1,3,5-triazin-2-amine, have been investigated for their antimicrobial properties . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli . This makes them potential candidates for the development of new antimicrobial drugs.

Antimalarial Properties

1,3,5-Triazine derivatives are known to exhibit antimalarial activities . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of antimalarial drugs.

Anti-cancer Activity

1,3,5-Triazine derivatives have been found to exhibit anti-cancer activities . Therefore, 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in cancer treatment.

Anti-viral Properties

1,3,5-Triazine derivatives have also been found to exhibit anti-viral activities . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of antiviral drugs.

Use in Synthesis of Other Compounds

4-Ethyl-1,3,5-triazin-2-amine can be used as an intermediate in the synthesis of other triazine compounds . This makes it a valuable compound in chemical synthesis.

Use in Polymer Photostabilisers

1,3,5-Triazines are known for their applications in different fields, including the production of polymer photostabilisers . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the production of these photostabilisers.

Use in Herbicides

1,3,5-Triazines are also used in the production of herbicides . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the production of herbicides.

Use in Antineoplastic Drugs

Some 1,3,5-triazinic compounds are used as antineoplastic drugs for treating various types of cancer . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of these drugs.

Direcciones Futuras

The synthesis and properties of nitrogen-rich compounds like 1,3,5-triazine derivatives continue to be a significant focus of research due to their potential applications in various fields, including medicine and high-energy materials . Future research may focus on designing new derivatives with improved properties, such as increased thermal stability, reduced sensitivity, and enhanced biological activity .

Propiedades

IUPAC Name |

4-ethyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-2-4-7-3-8-5(6)9-4/h3H,2H2,1H3,(H2,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBANARRFVKYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,3,5-triazin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]thiophene-2-carboxamide](/img/structure/B2704155.png)

![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)

![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2704166.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)

![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)